(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione
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Overview
Description
The compound (3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione is a complex organic molecule characterized by multiple hydroxyl groups, methyl groups, and a pyrrolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the pyrrolidine-2,4-dione core, followed by the sequential addition of hydroxyl and methyl groups. The final steps involve the attachment of the oxan-2-yl and triacont-2-enylidene groups. Each step requires specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reagent addition. The process would need to be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidine-2,4-dione core can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its multiple hydroxyl groups make it a candidate for studying interactions with biological molecules.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The multiple hydroxyl groups suggest potential for hydrogen bonding with proteins or nucleic acids, while the pyrrolidine-2,4-dione core could interact with enzymes or receptors. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione
- Ethyl 3-(furan-2-yl)propionate
- Trifluorotoluene
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple hydroxyl and methyl groups, as well as a pyrrolidine-2,4-dione core. This combination of features makes it distinct from other similar compounds and suggests potential for unique interactions and applications.
Properties
Molecular Formula |
C58H107NO23 |
---|---|
Molecular Weight |
1186.5 g/mol |
IUPAC Name |
(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47-/t29-,30+,32-,33-,34-,35+,36-,37+,38-,39+,40-,41+,42+,43-,44-,46+,49+,50+,51-,52+,53+,54+,55-,56-,58-/m0/s1 |
InChI Key |
VVBSMETZVCGSHB-KACVNYILSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@H]([C@H](C[C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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